molecular formula C16H16O4 B1217887 Eleutherin CAS No. 478-36-4

Eleutherin

Cat. No. B1217887
CAS RN: 478-36-4
M. Wt: 272.29 g/mol
InChI Key: IAJIIJBMBCZPSW-DTWKUNHWSA-N
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Description

Eleutherin is a type of naphthoquinone derivative with a protective effect against the injury of human umbilical vein endothelial cells (HUVECs). It can be isolated from the edible bulbs of Eleutherine americana . The bulb of E. bulbosa is one of the notable Iridaceae family with a variety therapeutic potential that is widely cultivated in Southeast Asia .


Synthesis Analysis

Eleutherin and isoeleutherin are prepared by intramolecular cyclization to the naphthopyrans of 2-acetyl-3-allyl-8-methoxy-1, 4-napthoquinone, which is itself obtained by the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1, 4-naphthoquinone with allyltrimethylstannane .


Molecular Structure Analysis

The molecular formula of Eleutherin is C16H16O4. Its average mass is 272.296 Da and its monoisotopic mass is 272.104858 Da .


Chemical Reactions Analysis

Eleutherin has been associated with naphthoquinones . The naphthoquinone compounds eleutherin and isoeleutherin were responsible for the anti-plasmodial activity .


Physical And Chemical Properties Analysis

Eleutherin is a yellow crystalline powder . Its molecular weight is 272.3 .

Scientific Research Applications

Traditional Medicine and Treatment of Amebiasis

Eleutherine plicata Herb., a source of Eleutherin, has been traditionally used by the Ponta do Urumajo Community in northeastern Pará for treating diarrhea and amoebiasis. Chemical compounds such as naphthoquinones and isoeleuterine, found in the plant's bulbs, are likely responsible for its therapeutic action against amebiasis. This traditional use has been supported by scientific data, highlighting the plant's significance as a therapeutic resource in traditional medicine (Santos et al., 2020).

Anticancer Properties

Eleutherin has been identified as a topoisomerase II inhibitor, which is a target for many clinically useful anticancer agents. This highlights its potential as a therapeutic compound in cancer treatment. Additionally, eleutherobin, another compound isolated from Eleutherine, induces tubulin polymerization, similar to paclitaxel, and shows promise as a novel anticancer agent (Gibson et al., 2008); (Long et al., 1998).

Wound Healing

Eleutherine indica L. has demonstrated accelerated wound healing activity, particularly in in-vivo cutaneous wound healing in rats. This is attributed to its Smad-mediated collagen production promoting properties, underscoring its traditional use in wound healing and antiseptic applications (Upadhyay et al., 2013).

Antimalarial Activity

Naphthoquinones like eleutherin and isoeleutherin, isolated from Eleutherine plicata, have shown considerable in-vitro activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests a potential role for these compounds in antimalarial treatments (Vale et al., 2020).

Anti-inflammatory Effects

(-)-Isoeleutherin, derived from Eleutherine americana bulbs, has been found to inhibit inducible nitric oxide synthase (iNOS), suggesting potential anti-inflammatory properties. This inhibition might be associated with the regulation of the transcription factor NF-kappaB, indicating its utility as an anti-inflammatory agent (Song et al., 2009).

properties

IUPAC Name

(1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJIIJBMBCZPSW-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197281
Record name Eleutherin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eleutherin

CAS RN

478-36-4, 64869-73-4
Record name (+)-Eleutherin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eleutherin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleutherin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleutherin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELEUTHERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J86WO1VYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ELEUTHERIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTP57M80A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
726
Citations
ALG Castro, JN Cruz, DF Sodré… - Arabian Journal of …, 2021 - Elsevier
… new insights into the genotoxic and mutagenic potential of isoeleutherin and eleutherin. … MI over 72 h in eleutherin. The indices of aberrations caused by eleutherin at concentrations of …
Number of citations: 41 www.sciencedirect.com
J Xu, F Qiu, W Duan, G Qu, N Wang, X Yao - Frontiers of Chemistry in …, 2006 - Springer
… Eleutherin was described as forming a type of ‘noncleavable complex’ with topoisomerase II with stereospecific and selective inhibitory activity [5], while eleutherinone showed strong …
Number of citations: 42 link.springer.com
JH Hong, ES Yu, AR Han, JW Nam, EK Seo… - Biochemical and …, 2008 - Elsevier
… Here, we have studied the effects of naphthopyran derivatives (eleutherin, isoeleutherin, and eleutherinol) on T helper cell-mediated immune responses to understand the mechanisms …
Number of citations: 22 www.sciencedirect.com
RA Fernandes, VP Chavan, AB Ingle - Tetrahedron Letters, 2008 - Elsevier
… Eleutherin 1 is shown to exhibit activity 3 against Bacillus subtilis. Extracts of Eleutherin americana of which eleutherin … Also, (+)-eleutherin is a reversible inhibitor of topoisomerase II—a …
Number of citations: 30 www.sciencedirect.com
P Krishnan, KF Bastow - Biochemical pharmacology, 2000 - Elsevier
… This study includes three derivatives: eleutherin (compound 1), β lapachone (compound 2), and … The study revealed that eleutherin (1) and β lapachone (2) inhibited topoisomerase II by …
Number of citations: 130 www.sciencedirect.com
J Sperry, I Lorenzo-Castrillejo, MA Brimble… - Bioorganic & medicinal …, 2009 - Elsevier
… II activity, such as the lapachones and eleutherin.21, 24 Herein we report the broad level of topoisomerase II activity and cytotoxicity exhibited by eleutherin, together with a series of …
Number of citations: 40 www.sciencedirect.com
남혜연 - 2018 - dspace.ewha.ac.kr
… eleutherin. Abnormally increased intracellular ROS level induced by glutamate toxicity in HT22 cells was significantly inhibited by eleutherin… eleutherin, it can be expected that eleutherin …
Number of citations: 0 dspace.ewha.ac.kr
C Bianchi, G Ceriotti - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… eleutherin are abundant (1-3, 5-14), data on their biological properties are scarce (6). This paper reports the results of experiments performed on a sample of eleutherol and eleutherin …
Number of citations: 48 www.sciencedirect.com
SH Song, HY Min, AR Han, JW Nam, EK Seo… - International …, 2009 - Elsevier
Eleutherine americana Merr. et Heyne (Iridaceae) has been used as a folk medicine for the treatment of coronary disorders and wound-healing. In our previous phytochemical study, …
Number of citations: 39 www.sciencedirect.com
FR Gallo, G Palazzino, E Federici, R Iurilli… - Natural product …, 2010 - Taylor & Francis
… , eleuthone, eleutherinol-8-O-β-D-glucoside and isoeleuthoside C (dihydroisoeleutherin-5-O-β-D-gentiobioside) were isolated from the bulbs of Eleutherine bulbosa, to join eleutherin, …
Number of citations: 19 www.tandfonline.com

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